3-(Pyridin-3-yl)dihydrofuran-2(3H)-one
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Overview
Description
3-(Pyridin-3-yl)dihydrofuran-2(3H)-one is an organic compound that features a dihydrofuran ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)dihydrofuran-2(3H)-one typically involves a two-step protocol. The first step is the preparation of 2,2-bis(pyridin-2-ylamino)cyclobutanols from 2-hydroxycyclobutanone and 2-aminopyridines. This is followed by a ring expansion mediated by Dess–Martin periodinane to yield the desired dihydrofuran-2(3H)-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted dihydrofuran and pyridine derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
3-(Pyridin-3-yl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(pyridin-2-ylamino)cyclobutanols: Precursor in the synthesis of 3-(Pyridin-3-yl)dihydrofuran-2(3H)-one.
Pyridine derivatives: Compounds with similar pyridine moieties.
Dihydrofuran derivatives: Compounds with similar dihydrofuran rings.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-pyridin-3-yloxolan-2-one |
InChI |
InChI=1S/C9H9NO2/c11-9-8(3-5-12-9)7-2-1-4-10-6-7/h1-2,4,6,8H,3,5H2 |
InChI Key |
LXWKPJSUEKDTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1C2=CN=CC=C2 |
Origin of Product |
United States |
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